molecular formula C21H36O4Si B12872393 (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B12872393
M. Wt: 380.6 g/mol
InChI Key: IFZGPOUCFUMKSS-HULACZBMSA-N
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Description

(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure It is characterized by a cyclopenta[b]furan ring system, which is a fused bicyclic structure containing both a furan and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, including the formation of the cyclopenta[b]furan ring system, the introduction of the enone moiety, and the protection of hydroxyl groups with triethylsilyl groups. Common synthetic routes may include:

    Formation of the Cyclopenta[b]furan Ring System: This can be achieved through cyclization reactions involving suitable precursors, such as diketones or keto esters.

    Introduction of the Enone Moiety: This step often involves aldol condensation reactions, where an aldehyde or ketone reacts with an enolate to form the enone.

    Protection with Triethylsilyl Groups: The hydroxyl groups are protected using triethylsilyl chloride in the presence of a base, such as imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the development of novel materials and catalysts due to its unique reactivity and structural features.

Mechanism of Action

The mechanism of action of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. The triethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active hydroxyl group, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the enone and triethylsilyl groups.

    (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A structurally related compound with a different ring system.

Uniqueness

(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to its combination of a cyclopenta[b]furan ring system, an enone moiety, and a triethylsilyl ether group

Properties

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E)-3-oxooct-1-enyl]-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C21H36O4Si/c1-5-9-10-11-16(22)12-13-17-18-14-21(23)24-19(18)15-20(17)25-26(6-2,7-3)8-4/h12-13,17-20H,5-11,14-15H2,1-4H3/b13-12+/t17-,18-,19+,20-/m1/s1

InChI Key

IFZGPOUCFUMKSS-HULACZBMSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](CC)(CC)CC

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](CC)(CC)CC

Origin of Product

United States

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